Lacto-N-difucohexose II is predominantly found in human milk, where it constitutes a part of the diverse oligosaccharide profile that contributes to infant nutrition and development. It belongs to the broader category of human milk oligosaccharides, which are known for their prebiotic effects and roles in modulating gut microbiota. The chemical formula for Lacto-N-difucohexose II is C₁₂H₁₉N₁O₁₁, with a molecular weight of approximately 999.91 g/mol .
The synthesis of Lacto-N-difucohexose II can be achieved through various chemical methods. One notable approach involves a convergent synthetic strategy that minimizes side reactions while optimizing yield during glycosylation steps. This method typically employs specific donor-acceptor combinations to facilitate the formation of glycosidic bonds effectively.
Lacto-N-difucohexose II features a complex molecular structure characterized by multiple sugar units linked through specific glycosidic bonds.
Lacto-N-difucohexose II participates in several chemical reactions that are essential for its functionality:
The mechanism of action of Lacto-N-difucohexose II primarily involves its interaction with specific receptors on cell surfaces, influencing various biological pathways.
Lacto-N-difucohexose II exhibits distinct physical and chemical properties that contribute to its functionality:
Lacto-N-difucohexose II has several scientific applications, particularly in immunology and nutrition:
Lacto-N-difucohexaose II (LNDFH II) is a hexasaccharide with the molecular formula C₃₈H₆₅NO₂₉ and a monoisotopic mass of 999.3642 Da [5] [9]. Its backbone consists of glucose (Glc) at the reducing end, sequentially linked to galactose (Gal), N-acetylglucosamine (GlcNAc), and a terminal galactose residue. Two fucose (Fuc) units decorate this core structure, forming a complex fucosylated human milk oligosaccharide (HMO) [2] [8]. The non-reducing end terminates in a type 1 chain (Galβ1-3GlcNAc), distinguishing it from type 2 chain-based HMOs like lacto-N-neotetraose (LNnT, Galβ1-4GlcNAc) [2] [5]. This structural framework positions LNDFH II within the dominant fucosylated HMO class, constituting 50–80% of total HMOs in human milk [3].
The two fucose residues attach via specific α-linkages:
Table 1: Structural Attributes of LNDFH II
Property | Specification |
---|---|
Molecular Formula | C₃₈H₆₅NO₂₉ |
Monoisotopic Mass | 999.3642 Da |
Glycosidic Linkages | Galβ1-3, GlcNAcβ1-3, Galβ1-4, Fucα1-4 (GlcNAc), Fucα1-3 (Glc) |
Core Type | Type 1 (Galβ1-3GlcNAc) |
Reducing End Modification | Native (cyclic anomer mixture) or derivatized (e.g., fluorescent labels for HPLC) |
IUPAC Name | See [9] for full systematic name |
¹H-NMR spectroscopy at 500 MHz resolves linkage-specific anomeric proton signals, confirming LNDFH II’s glycosidic architecture. Key resonances include:
Table 2: Key ¹H-NMR Anomeric Proton Assignments for LNDFH II
Residue & Linkage | Chemical Shift (δ, ppm) | Multiplicity | Structural Correlation |
---|---|---|---|
Fucα1-3Glc | 5.30–5.35 | d, J≈3.8 Hz | α-configuration, Fuc H-1 to Glc H-3 |
Fucα1-4GlcNAc | 5.10–5.15 | d, J≈3.6 Hz | α-configuration, Fuc H-1 to GlcNAc H-4 |
Galβ1-3GlcNAc | 4.45–4.50 | d, J≈7.9 Hz | β-configuration, Gal H-1 to GlcNAc H-3 |
GlcNAcβ1-3Gal | 4.60–4.65 | d, J≈8.5 Hz | β-configuration, GlcNAc H-1 to Gal H-3 |
Galβ1-4Glc | 4.40–4.45 | d, J≈7.7 Hz | β-configuration, Gal H-1 to Glc H-4 |
Electrospray ionization mass spectrometry (ESI-MS) in negative-ion mode confirms the molecular mass, showing [M-H]⁻ ions at m/z 998.36 for native LNDFH II [9]. Tandem MS (MS/MS) with collision-induced dissociation (CID) generates signature fragments:
LNDFH II is stereoisomeric to lacto-N-difucohexaose I (LNDFH I), differing solely in fucose linkage positions:
LNDFH II shares biosynthetic pathways with smaller fucosylated HMOs:
Table 3: Key Fucosylated HMOs Structurally Related to LNDFH II
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1